molecular formula C12H18N2O2 B2464973 1-Butyl-3-(3-methoxyphenyl)urea CAS No. 195133-27-8

1-Butyl-3-(3-methoxyphenyl)urea

Cat. No. B2464973
CAS RN: 195133-27-8
M. Wt: 222.288
InChI Key: QYDUCQLISBYQLF-UHFFFAOYSA-N
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Description

“1-Butyl-3-(3-methoxyphenyl)urea” is a chemical compound with the linear formula C12H18N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-Butyl-3-(3-methoxyphenyl)urea” is represented by the linear formula C12H18N2O2 . The exact conformation and arrangement of atoms in the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Free Radical Scavenging

1-Butyl-3-(3-methoxyphenyl)urea analogs, such as T‐0970 and T‐0162, have been investigated for their role as free radical scavengers. These compounds have shown effectiveness in reducing myocardial infarct size in rabbits by scavenging free radicals, suggesting potential applications in cardiovascular therapeutic research (Hashimoto et al., 2001), (Yamashita et al., 2000).

Chemical Synthesis

The compound has been used in chemical synthesis studies. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound with a similar structure, has been effectively lithiated for the creation of various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Nonlinear Optical Properties

Derivatives of 1-Butyl-3-(3-methoxyphenyl)urea have been researched for their nonlinear optical properties. Studies indicate these compounds have significant second-order harmonic generation (SHG) efficiency, potentially useful in the development of new optical materials (Kagawa, Sagawa, & Kakuta, 1993).

Anticancer and Antiarhythmic Properties

Some 1,3-disubstituted ureas and phenyl N-substituted carbamates, structurally related to 1-Butyl-3-(3-methoxyphenyl)urea, have shown antiarrhythmic and hypotensive properties, as well as potential anticancer activities, in various in vivo studies (Chalina, Chakarova, & Staneva, 1998).

Future Directions

The future directions for research on “1-Butyl-3-(3-methoxyphenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, its potential uses in various chemical reactions, and its physical and chemical properties .

properties

IUPAC Name

1-butyl-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUCQLISBYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(3-methoxyphenyl)urea

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A test tube was charged with CuI (10 mg, 0.05 mmol, 0.05 equiv), K3PO4 (425 mg, 2.0 mmol, 2.0 equiv), butylurea (232 mg, 2.0 mmol, 2.0 equiv), filled with argon. 3-iodoanisole (119 μL, 1.0 mmol, 1.0 equiv), N,N′-dimethylethylendiamine (11 μL, 0.10 mmol, 0.10 equiv) and dry toluene (1.0 mL) were added under argon. The test tube was sealed and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel, eluting with diethyl ether. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane:diethyl ether 1:2) provided 188 mg (85% yield) of the title compound as a light yellow oil.
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425 mg
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232 mg
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10 mg
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85%

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